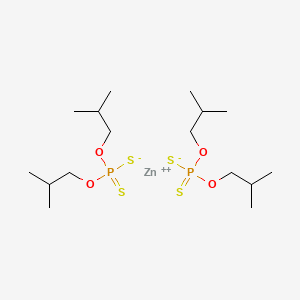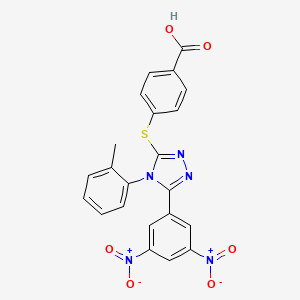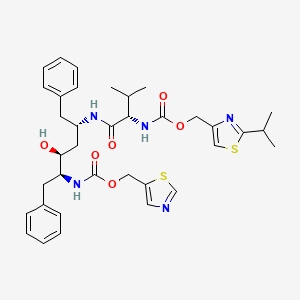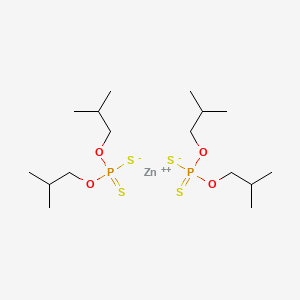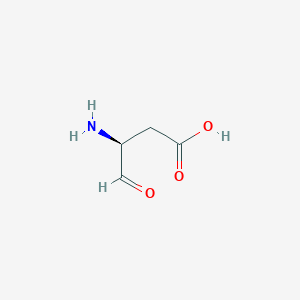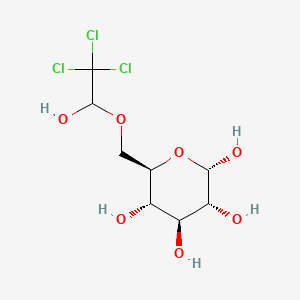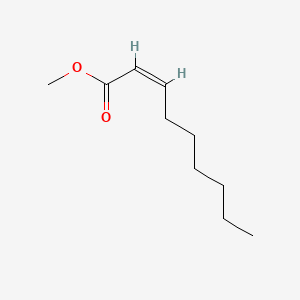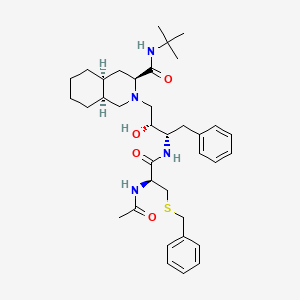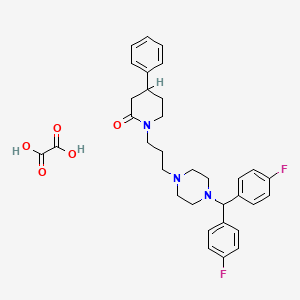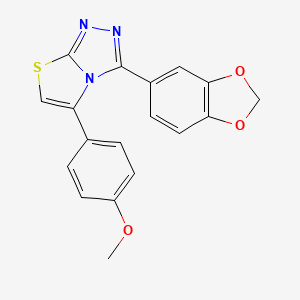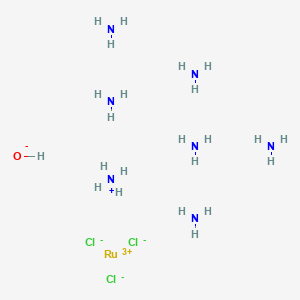
Azanium;azane;ruthenium(3+);trichloride;hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenium(3+), hexaammine-, trichloride, (OC-6-11)-, reaction products with ammonium hydroxide is a complex compound with the molecular formula Cl3H23N7ORu. It is a coordination compound where ruthenium is in the +3 oxidation state, coordinated with six ammonia molecules and three chloride ions. This compound is known for its stability and solubility in water, making it useful in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ruthenium(3+), hexaammine-, trichloride, (OC-6-11)-, reaction products with ammonium hydroxide typically involves the reaction of ruthenium trichloride with an excess of ammonia in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
[ \text{RuCl}_3 + 6\text{NH}_3 + \text{NH}_4\text{OH} \rightarrow [\text{Ru}(\text{NH}_3)_6]\text{Cl}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the starting materials, precise control of reaction conditions, and the use of advanced techniques to isolate and purify the final product. The compound is then subjected to quality control tests to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Ruthenium(3+), hexaammine-, trichloride, (OC-6-11)-, reaction products with ammonium hydroxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, such as ruthenium(II).
Substitution: Ligand substitution reactions where ammonia ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines and carbonyls under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction can produce ruthenium(II) complexes.
Wissenschaftliche Forschungsanwendungen
Ruthenium(3+), hexaammine-, trichloride, (OC-6-11)-, reaction products with ammonium hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Employed in biochemical assays and as a probe for studying electron transfer processes.
Medicine: Investigated for its potential use in cancer therapy due to its ability to interact with DNA.
Industry: Utilized in the production of advanced materials and as a component in electrochemical devices.
Wirkmechanismus
The mechanism by which Ruthenium(3+), hexaammine-, trichloride, (OC-6-11)-, reaction products with ammonium hydroxide exerts its effects involves its ability to coordinate with various substrates and participate in electron transfer reactions. The molecular targets and pathways include interactions with nucleic acids, proteins, and other biomolecules, leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexaammineruthenium(III) chloride
- Chloropentaammineruthenium(III) chloride
- Tris(2,2’-bipyridyl)ruthenium(II) complex
Uniqueness
Ruthenium(3+), hexaammine-, trichloride, (OC-6-11)-, reaction products with ammonium hydroxide is unique due to its specific coordination environment and the presence of ammonium hydroxide as a reaction product. This gives it distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
Cl3H23N7ORu |
|---|---|
Molekulargewicht |
344.7 g/mol |
IUPAC-Name |
azanium;azane;ruthenium(3+);trichloride;hydroxide |
InChI |
InChI=1S/3ClH.7H3N.H2O.Ru/h3*1H;7*1H3;1H2;/q;;;;;;;;;;;+3/p-3 |
InChI-Schlüssel |
LFKSXMBLMKWHKI-UHFFFAOYSA-K |
Kanonische SMILES |
[NH4+].N.N.N.N.N.N.[OH-].[Cl-].[Cl-].[Cl-].[Ru+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


